molecular formula C6H11IO B2530302 3-(Iodomethyl)oxane CAS No. 32730-60-2

3-(Iodomethyl)oxane

Cat. No. B2530302
CAS RN: 32730-60-2
M. Wt: 226.057
InChI Key: UFXLWDZIZHVRJG-UHFFFAOYSA-N
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Description

3-(Iodomethyl)oxane is a chemical compound that is not directly described in the provided papers. However, it can be inferred that it is an oxetane derivative with an iodomethyl group attached to it. Oxetanes, such as those mentioned in the papers, are four-membered cyclic ethers that have been studied for their potential use in various chemical syntheses and pharmaceutical applications .

Synthesis Analysis

The synthesis of oxetane derivatives can involve various starting materials and reagents. For instance, 3,3-bis(chloromethyl)oxetane is a commercially available monomer used in the manufacture of certain plastics and can be regarded as a convenient intermediate for the preparation of many derivatives, including those with iodomethyl groups . Hypervalent iodine-mediated reactions are also mentioned as a method for introducing halogen atoms into organic molecules, which could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of oxetane derivatives has been investigated using techniques such as electron diffraction. For example, the molecular structure of 3,3-bisazidomethyloxetane was determined, providing detailed information on bond distances and angles, which are crucial for understanding the reactivity and properties of these molecules . Although the exact structure of this compound is not provided, similar analytical methods could be used to elucidate its structure.

Chemical Reactions Analysis

Oxetane derivatives are known to participate in various chemical reactions due to the presence of reactive sites such as halogen atoms and the oxetane ring. The papers do not provide specific reactions for this compound, but the reactivity of similar compounds suggests that it could undergo substitution reactions, ring-opening polymerizations, and other transformations relevant to synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxetane derivatives are influenced by their molecular structure. For instance, the planarity of the oxetane ring and the presence of substituents can affect the compound's boiling point, solubility, and stability . The papers do not provide specific data on the properties of this compound, but by analogy to related compounds, it can be expected to have properties suitable for its use as an intermediate in organic synthesis .

Scientific Research Applications

Oxidative Dehydrogenation

The interplay between bromine and iodine in oxidative dehydrogenation processes has been explored for the production of olefins, diolefins, and aromatics. The use of bromine–iodine mixtures with low iodine content results in significant yield improvements for certain hydrocarbons at moderate reaction temperatures. This approach shows promise for developing low-temperature technologies for the production of commercially desirable unsaturated hydrocarbons (Ding, Metiu, & Stucky, 2013).

Nuclear Magnetic Resonance Analysis

Oxane HD, a mixture of silicone oil and RMN-3 (a partly fluorinated olefin), has been analyzed using nuclear magnetic resonance (NMR) to investigate its emulsification properties. This research offers insights into the behavior of such mixtures in biomedical applications, particularly in the context of ophthalmology (Tomlins, Woodcock, Spencer, & Kirkby, 2007).

Catalytic Synthesis

Research into oxoiron(IV) complexes highlights their role in the catalytic synthesis of various compounds. These complexes can be reintroduced into the catalytic cycle, acting as an iron reservoir and enabling the efficient construction of quaternary oxindoles, which are important in drug development and other chemical syntheses (Piquette, Kryatov, & Rybak-Akimova, 2019).

Radical Cycloaddition Reactions

Iodomethylcyclopropane derivatives have been used as precursors for homoallyl radical species in radical [3 + 2] cycloaddition reactions with alkenes. This methodology provides a route to functionalized cyclopentane derivatives, highlighting the utility of iodomethyl compounds in organic synthesis (Kitagawa, Yamada, Fujiwara, & Taguchi, 2002).

Hypervalent Iodine(III) Compounds in Radical Chemistry

Hypervalent iodine(III) compounds, including those derived from iodomethyl groups, exhibit valuable ionic and radical reactivity. These compounds have been used to efficiently construct various chemical bonds, offering insights into the development of new synthetic methodologies and applications in radical chemistry (Wang & Studer, 2017).

Safety and Hazards

3-(Iodomethyl)oxane is classified under Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with the compound .

properties

IUPAC Name

3-(iodomethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXLWDZIZHVRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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